![molecular formula C17H22N4O3 B2958081 4-(2,5-dioxoimidazolidin-1-yl)-N-phenethylpiperidine-1-carboxamide CAS No. 2034270-46-5](/img/structure/B2958081.png)
4-(2,5-dioxoimidazolidin-1-yl)-N-phenethylpiperidine-1-carboxamide
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Overview
Description
The compound “4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid” is a solid substance with a molecular weight of 234.21 .
Molecular Structure Analysis
The compound “4-(4,4-Dimethyl-2,5-dioxo-imidazolidin-1-yl)-butanoic acid” has a molecular weight of 214.22 . Its InChI Code is1S/C9H14N2O4/c1-9(2)7(14)11(8(15)10-9)5-3-4-6(12)13/h3-5H2,1-2H3,(H,10,15)(H,12,13)
. Physical And Chemical Properties Analysis
The compound “4-[(2,5-dioxoimidazolidin-1-yl)methyl]benzoic acid” is a solid substance with a molecular weight of 234.21 .Scientific Research Applications
Antimicrobial and Antifungal Activity
Research on thiazolidine-2,4-dione carboxamide and amino acid derivatives shows that these compounds have been synthesized and evaluated for their antimicrobial and antifungal activities. Some derivatives demonstrated weak to moderate activity against Gram-negative bacteria and antifungal activity, highlighting the potential of similar compounds in developing new antimicrobial agents (Abd Alhameed et al., 2019).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential biological activities, such as antitubercular activity, has been a focus of research. For example, a study on dihydropyridines with carboxamides in positions 3 and 5 showed potential antituberculosis activity (Amini et al., 2008).
Antitumor Activity
Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and evaluated for their antitumor activity. Some compounds exhibited potent cytotoxic effects against various cancer cell lines, demonstrating the relevance of such chemical structures in cancer research (Deady et al., 2003).
Synthesis and Characterization
The synthesis and characterization of novel compounds, such as dipeptide mimetics with a hydantoin moiety, have been reported. These studies contribute to the development of new molecules with potential biological applications (Todorov & Naydenova, 2010).
Computational Studies
Computational studies on imidazoline derivatives for treating hyperthyroidism highlight the utility of computational methods in understanding the interactions and stability of molecular complexes, which can be crucial in the design of new therapeutic agents (Hadadi & Karimi, 2015).
Safety and Hazards
properties
IUPAC Name |
4-(2,5-dioxoimidazolidin-1-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c22-15-12-19-17(24)21(15)14-7-10-20(11-8-14)16(23)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPJZVPDRMCHIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CNC2=O)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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